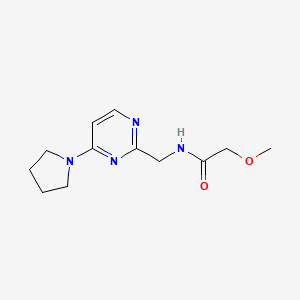

2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide

Description

2-Methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a small-molecule organic compound featuring a pyrimidine core substituted at the 4-position with a pyrrolidine ring and at the 2-position with a methoxy acetamide group via a methylene linker. The pyrimidine scaffold is a nitrogen-containing heterocycle commonly utilized in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases.

Properties

IUPAC Name |

2-methoxy-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-18-9-12(17)14-8-10-13-5-4-11(15-10)16-6-2-3-7-16/h4-5H,2-3,6-9H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSXLCPORXISAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=NC=CC(=N1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide typically involves the reaction of 2-chloropyrimidine with pyrrolidine under basic conditions to form the pyrrolidinylpyrimidine intermediate. This intermediate is then reacted with 2-methoxyacetamide in the presence of a suitable base to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered interest for its potential therapeutic properties:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, influencing biochemical pathways related to cell metabolism and proliferation. For instance, compounds similar to this have been shown to inhibit the insulin-like growth factor 1 receptor, which is involved in cancer progression.

- Receptor Modulation : It could function as a modulator at various receptors, potentially affecting signaling pathways crucial for cellular communication and response to stimuli.

- Antimicrobial Activity : Studies indicate that derivatives of pyrimidine and pyrrolidine exhibit antimicrobial properties. For example, related compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Anti-inflammatory Effects : Investigations into similar structures suggest potential anti-inflammatory properties, which could be beneficial for treating inflammatory diseases.

- Anticancer Activity : Research has indicated that certain pyrimidine derivatives can inhibit cancer cell growth. One study found that pyrrolidine-containing compounds inhibited colorectal cancer cell growth with IC50 values around 1.38 µM, indicating promising therapeutic applications.

Material Science

In addition to its biological applications, this compound can be utilized in the development of new materials:

- Building Block for Complex Molecules : It serves as a versatile building block in organic synthesis, allowing for the creation of more complex chemical entities.

- Development of Polymers and Coatings : Its unique functional groups can be exploited to develop materials with specific properties tailored for industrial applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of related pyrimidine derivatives against several pathogens. The results showed significant activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 3.12 µg/mL for certain derivatives.

Case Study 2: Anticancer Properties

Another research effort focused on the anticancer potential of pyrrolidine-containing compounds. The study found that these compounds could inhibit the growth of colorectal cancer cells effectively, highlighting their potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrimidine moieties can bind to active sites of enzymes, inhibiting their activity or modulating their function. This compound may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

The following analysis compares 2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide with structurally analogous compounds, emphasizing key differences in molecular architecture, physicochemical properties, and biological activity.

Structural and Functional Comparison

Table 1: Structural and Functional Features of Selected Compounds

Key Observations

Core Heterocycle Influence :

- The target compound’s pyrimidine core contrasts with the thiophene (compound 24) and indole (compound 6y) cores. Pyrimidines are more polarizable due to nitrogen atoms, enhancing interactions with kinase ATP-binding pockets compared to sulfur-containing thiophenes.

- Compound 15a shares a pyrimidine core but substitutes the 4-position with pyridin-3-yl instead of pyrrolidine. The pyrrolidine in the target compound likely improves solubility and reduces steric hindrance relative to pyridinyl.

Substituent Effects: The methoxy acetamide group in the target compound provides a balance of hydrophilicity and hydrogen-bonding capacity, similar to the sulfamoyl group in compound 23. However, the sodium salt in compound 24 may enhance aqueous solubility at the expense of membrane permeability.

Biological Activity :

- Compound 24 inhibits tyrosine kinase receptors in MCF7 cells, likely due to its sulfamoyl group mimicking ATP’s phosphate moiety. The target compound’s methoxy acetamide may serve a similar role but with reduced ionic charge, possibly improving cell penetration.

- Compound 15a’s antimyeloproliferative activity highlights the importance of triazole and hydroxymethyl groups in modulating target affinity. The absence of these groups in the target compound suggests divergent mechanistic pathways.

Physicochemical Properties

Table 2: Hypothesized Physicochemical Comparison

Biological Activity

2-Methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a compound of interest due to its potential biological activity, particularly in medicinal chemistry. This article explores its synthesis, mechanism of action, pharmacological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrrolidinylpyrimidine Intermediate : The reaction begins with 2-chloropyrimidine and pyrrolidine under basic conditions.

- Final Product Formation : The intermediate is then reacted with 2-methoxyacetamide, often in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at varying temperatures.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₄O₂ |

| Molecular Weight | 250.30 g/mol |

| CAS Number | 1798538-54-1 |

The biological activity of this compound is likely linked to its interaction with specific biological targets, potentially acting as:

- Enzyme Inhibitor : If targeting an enzyme, it may inhibit its activity.

- Receptor Modulator : It could function as an agonist or antagonist at certain receptors, affecting various signaling pathways.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

- Antimicrobial Activity : Some studies have shown that derivatives of pyrimidine and pyrrolidine possess antibacterial and antifungal properties. For instance, related compounds demonstrated minimum inhibitory concentration (MIC) values against various bacterial strains such as Staphylococcus aureus and Escherichia coli ranging from 0.0039 to 0.025 mg/mL .

- Potential Anti-inflammatory Effects : Investigations into similar structures suggest that they may have anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

- Anticancer Activity : Research has indicated that certain pyrimidine derivatives can inhibit cancer cell growth, making them candidates for further investigation in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of related pyrimidine derivatives against several pathogens. The results showed significant activity against both Gram-positive and Gram-negative bacteria with MIC values as low as 3.12 µg/mL for certain derivatives .

Case Study 2: Anticancer Properties

Another research effort focused on the anticancer potential of pyrrolidine-containing compounds. The study found that these compounds could inhibit the growth of colorectal cancer cells with IC50 values around 1.38 µM, indicating promising therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.